

"Disperse Blue 183 molar mass and molecular formula"

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Compound of Interest

Compound Name: Disperse Blue 183

Cat. No.: B1345753

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Disperse Blue 183: A Comprehensive Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disperse Blue 183, a monoazo dye, is primarily utilized in the textile industry for dyeing polyester and its blended fabrics. Its high sublimation fastness and deep blue hue have made it a common choice for these applications. However, for the scientific and drug development communities, the interest in **Disperse Blue 183** extends beyond its tinctorial properties to its chemical structure, potential biological activities, and toxicological profile. This technical guide provides a comprehensive overview of the molar mass, molecular formula, chemical properties, synthesis, and potential toxicological aspects of **Disperse Blue 183**, alongside detailed experimental protocols relevant to its assessment.

Core Chemical and Physical Properties

Disperse Blue 183 is characterized by the molecular formula $C_{20}H_{21}BrN_6O_3$ and a molar mass of 473.32 g/mol .^{[1][2]} A summary of its key chemical and physical data is presented in the table below.

Property	Value	Reference
Molecular Formula	C20H21BrN6O3	[1]
Molar Mass	473.32 g/mol	[1][2]
CAS Number	2309-94-6	[1][3]
Appearance	Blue-black powder	[1]
Solubility	Soluble in acetone and DMF	[1]

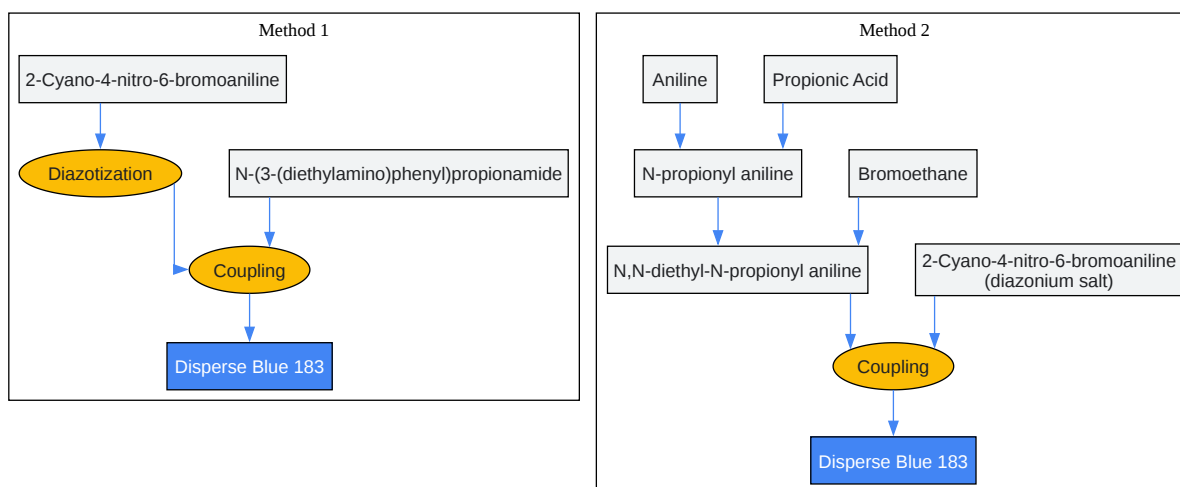
It is important to note the existence of a closely related compound, **Disperse Blue 183:1**, with the CAS number 2537-62-4. While some sources use these designations interchangeably, others list them as distinct.[4] This guide will primarily focus on **Disperse Blue 183** (CAS 2309-94-6), but will include data on **Disperse Blue 183:1** where relevant, with clear attribution.

Synthesis of Disperse Blue 183

The synthesis of **Disperse Blue 183** is a multi-step process involving diazotization and coupling reactions. Two primary manufacturing methods have been described.

Method 1: This process begins with the diazotization of 2-cyano-4-nitro-6-bromoaniline, which is then coupled with N-(3-(diethylamino)phenyl)propionamide to yield the final **Disperse Blue 183** product.[5]

Method 2: An alternative synthesis involves the initial synthesis of N-propionyl aniline from aniline and propionic acid. This intermediate is then reacted with bromoethane to form N,N-diethyl-N-propionyl aniline. The final step is a coupling reaction with the diazonium salt of 2-cyano-4-nitro-6-bromoaniline.[6]



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Caption: Synthesis pathways for **Disperse Blue 183**.

Toxicological Profile and Biological Activity

The toxicological data for **Disperse Blue 183** is largely incomplete, with many safety data sheets reporting "no data available" for key endpoints such as acute toxicity, carcinogenicity, and mutagenicity.[7] However, the broader class of azo dyes has been subject to scrutiny for potential adverse health effects, primarily related to the cleavage of the azo bond, which can release potentially carcinogenic aromatic amines.[8]

Skin Sensitization

While direct data on **Disperse Blue 183** is limited, a study on the related **Disperse Blue 183:1** suggests it may act as a skin sensitizer.^[9] Disperse dyes, in general, are recognized as a significant cause of textile-related allergic contact dermatitis.

Genotoxicity and Mutagenicity

There is a lack of specific genotoxicity data for **Disperse Blue 183**. However, other disperse dyes have been shown to exhibit mutagenic properties in assays such as the Ames test. For example, Disperse Blue 1 was found to be mutagenic in *Salmonella typhimurium* strains.^[10] Given that **Disperse Blue 183** is an azo dye, there is a theoretical potential for genotoxicity, possibly through the metabolic reduction of the azo linkage to aromatic amines.^[8]

Experimental Protocols

For researchers investigating the toxicological and biological properties of **Disperse Blue 183**, standardized experimental protocols are essential. Below are detailed methodologies for assessing skin sensitization and mutagenicity, adapted from OECD guidelines.

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

This protocol is based on the OECD Test Guideline 442C and is designed to assess the skin sensitization potential of a chemical by measuring its reactivity with synthetic peptides containing cysteine and lysine.^[11]

Objective: To determine the peptide depletion following incubation with **Disperse Blue 183** as an indicator of its reactivity and potential to cause skin sensitization.

Materials:

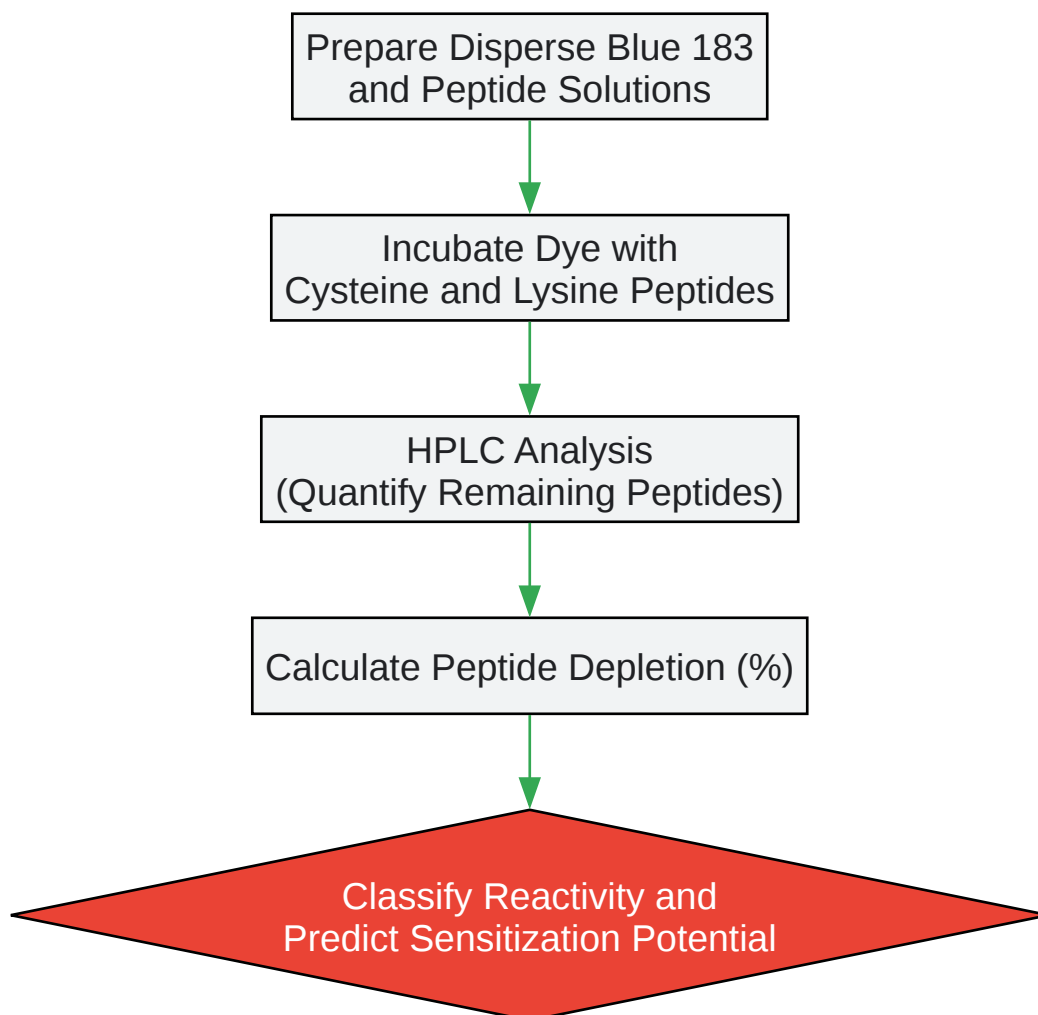
- **Disperse Blue 183**
- Cysteine-containing peptide (Ac-RFAACAA-COOH)
- Lysine-containing peptide (Ac-RFAAKAA-COOH)
- Acetonitrile (ACN)

- Ammonium acetate buffer
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Incubator

Procedure:

- Preparation of Solutions:
 - Prepare a 100 mM solution of **Disperse Blue 183** in a suitable solvent (e.g., acetonitrile).
 - Prepare stock solutions of the cysteine and lysine peptides in the appropriate buffer.
- Incubation:
 - Mix the **Disperse Blue 183** solution with each peptide solution to achieve the final concentrations specified in the OECD guideline (typically a 10:1 or 50:1 molar ratio of test chemical to peptide).
 - Incubate the mixtures for 24 hours at $25 \pm 2.5^{\circ}\text{C}$.
- Sample Analysis:
 - Following incubation, analyze the samples by HPLC to quantify the remaining peptide concentration.
 - Use a suitable C18 column and a gradient elution with acetonitrile and ammonium acetate buffer.
 - Detect the peptides using a UV detector at 220 nm.
- Data Analysis:
 - Calculate the percentage of peptide depletion for both the cysteine and lysine peptides relative to a reference control.

- The mean of the cysteine and lysine depletion values is used to classify the reactivity of the substance.



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